molecular formula C14H16BrNO2 B12098624 tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate

tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate

Cat. No.: B12098624
M. Wt: 310.19 g/mol
InChI Key: YTSSUBNTIDKGDF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate is a halogenated indole derivative featuring a bromine atom at the 5-position, a methyl group at the 6-position, and a tert-butyl carboxylate ester at the 1-position of the indole ring. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl ester group provides steric protection to the carboxylate moiety, enhancing stability during synthetic transformations, while the bromine atom offers a reactive site for further functionalization (e.g., cross-coupling reactions) .

The synthesis typically involves bromination of a pre-functionalized indole scaffold, followed by protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. For example, bromination of tert-butyl 6-methyl-1H-indole-1-carboxylate under controlled conditions yields the target compound . Its structural uniqueness lies in the juxtaposition of bromine and methyl substituents, which influence electronic and steric properties, thereby modulating reactivity and interactions in biological systems.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 5-bromo-6-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

YTSSUBNTIDKGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1Br

Origin of Product

United States

Preparation Methods

Bromination of Prefunctionalized Indoles

A common approach involves brominating a preassembled 6-methylindole derivative. For example, CN113045475A describes a palladium/copper-catalyzed Sonogashira coupling between 5-bromo-7-methylindole and trimethylsilylacetylene, followed by deprotection with potassium tert-butoxide to yield the target compound. Key steps include:

  • Coupling Reaction :

    • Substrate: 5-Bromo-7-methylindole.

    • Reagents: Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine.

    • Conditions: Room temperature, 2 hours.

    • Yield: 92% (Intermediate IV).

  • Deprotection :

    • Reagents: Potassium tert-butoxide, N-methylpyrrolidone (NMP).

    • Conditions: 60°C, 2 hours.

    • Yield: 78% (Final product).

This method avoids harsh bromination conditions but requires specialized catalysts and inert atmospheres.

Multi-Step Synthesis from Indole

Sulfonation-Acetylation-Bromination Sequence

CN102558017A outlines a three-step protocol starting from indole, emphasizing cost efficiency and scalability:

Step 1: Sulfonation

  • Reagents : Indole, NaHSO₃/KHSO₃, alcoholic solvent (e.g., isopropanol).

  • Conditions : 20–30°C, 15–20 hours.

  • Intermediate : 2-Sulfonatoindole (Yield: 80–90%).

Step 2: Acetylation

  • Reagents : Acetic anhydride, ethyl propionate.

  • Conditions : 68–73°C, 3–4 hours.

  • Intermediate : 2-Sulfonato-1-acetylindole (Yield: 85–90%).

Step 3: Bromination and Cyclization

  • Reagents : Liquid bromine, NaOH/KOH.

  • Conditions : 0–5°C (initial), then room temperature.

  • Final Product : 5-Bromo-6-methylindole (Yield: 70–75%), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Optimization Insights :

  • Solvent choice (e.g., isopropanol vs. ethanol-methanol mixtures) impacts intermediate purity.

  • Excess bromine (>1.5 equiv) minimizes di-brominated byproducts.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Direct BrominationAvoids multi-step protection/deprotectionRequires expensive catalysts78%
Multi-Step Indole RouteCost-effective, scalableLengthy synthesis (3 steps)70–75%
Cross-CouplingVersatile for diverse substituentsNot yet demonstrated for this compoundN/A

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Substituted indoles with various functional groups.

    Oxidation Reactions: Indole-2,3-diones.

    Reduction Reactions: Indolines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex indole derivatives. It is also employed in the synthesis of natural products and pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug discovery and development. Indole derivatives have shown promise in treating various diseases, including cancer, viral infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarity scores (based on molecular descriptors) between tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate and analogous indole derivatives:

Compound Name Substituents (Position) Ester Group Similarity Score Key Properties
This compound 5-Br, 6-Me, 1-COO-tert-butyl tert-butyl High logP (~6.5), steric hindrance at C1
tert-Butyl 5-bromo-1H-indole-3-carboxylate 5-Br, 3-COO-tert-butyl tert-butyl 0.84 Lower steric hindrance; reactive C3 position
Ethyl 6-bromo-1H-indole-3-carboxylate 6-Br, 3-COO-Ethyl ethyl 0.89 Moderate logP (~5.8); ethyl ester hydrolysis-prone
Methyl 6-bromo-4-indolecarboxylate 6-Br, 4-COO-Methyl methyl 0.90 Electron-withdrawing ester at C4; logP ~5.5

Key Observations :

  • Steric and Electronic Effects: The tert-butyl group at C1 in the target compound increases hydrophobicity (logP ~6.5) compared to ethyl or methyl esters (logP ~5.5–5.8) .
  • Reactivity : Bromine at C5 (vs. C6 in other analogs) directs electrophilic substitution to the C7 position, offering divergent pathways for functionalization .
Physicochemical and Chromatographic Behavior

Evidence from chromatographic studies (e.g., reversed-phase HPLC) highlights that substituent position and ester group identity significantly influence retention times and selectivity. For instance:

  • Compounds with identical logP values (e.g., tert-butyl 5-bromo-1H-indole-3-carboxylate and ethyl 6-bromo-1H-indole-3-carboxylate) exhibit reversed elution orders under ethanol (EL)/water vs. acetonitrile (ACN)/water conditions due to differences in solubility and mobile-phase interactions .
  • The target compound’s high logP and tert-butyl group result in prolonged retention in ACN-rich mobile phases but faster elution in EL/water systems, a behavior critical for purification strategies.

Biological Activity

Tert-butyl 5-bromo-6-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fused indole ring system characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position, with a tert-butyl ester group contributing to its lipophilicity. The molecular structure enhances its solubility and biological interactions, making it a valuable scaffold for further modifications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the final product's structure. Common methods include:

  • Substitution Reactions : The bromine atom can be replaced with various nucleophiles (e.g., amines).
  • Oxidation and Reduction : These reactions facilitate the transformation of functional groups.
  • Coupling Reactions : Such as Suzuki-Miyaura coupling, are employed to create biaryl compounds.

These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest interactions with enzymes involved in microbial resistance.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways through specific receptor interactions.
  • Anticancer Potential : Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Tert-butyl 5-amino-1H-indazole-1-carboxylateAnticancer12.5
Tert-butyl 6-hydroxy-1H-indole-1-carboxylateAnti-inflammatory8.0
Tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylateAntimicrobial15.0

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Kinases : The bromine atom and tert-butyl group enhance binding affinity to kinase receptors, which are critical in cell signaling pathways.
  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic processes, influencing cellular responses.

Understanding these interactions is essential for elucidating its pharmacological profile and guiding future research directions.

Case Studies

Several studies have explored the pharmacological potential of indole derivatives similar to this compound:

  • Anticancer Activity Study : A study demonstrated that indole derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 20 µM, highlighting the potential of modifying the indole structure to enhance efficacy .
  • Inflammation Modulation : Research indicated that certain indazole derivatives could reduce inflammation markers in vitro, suggesting that this compound may similarly impact inflammatory pathways .

Q & A

Basic: What synthetic strategies are optimal for preparing tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate?

Methodological Answer:
The synthesis typically involves halogenation and protection steps. Starting from a pre-functionalized indole core (e.g., 5-bromo-6-methylindole), the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For example:

Halogenation: Bromination at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, with regioselectivity controlled by the methyl group at C6 .

Protection: Boc protection of the indole nitrogen under anhydrous conditions in solvents like dichloromethane or THF, achieving yields >75% .
Key Optimization: Use of flow microreactors enhances reproducibility and reduces byproducts in Boc protection .

Basic: How do I confirm the regiochemistry and purity of this compound after synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR: Compare 1H^1H- and 13C^{13}C-NMR shifts to predicted values. The Boc group typically deshields the indole N-H proton (disappearance of N-H signal post-protection). Methyl groups at C6 appear as singlets (~δ 2.3–2.5 ppm) .
  • XRD: Use SHELX or ORTEP-3 for crystallographic refinement to resolve ambiguities in bromine/methyl positioning .
  • MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₄H₁₆BrNO₂: 326.04).

Advanced: How to resolve contradictions in reaction yields when scaling up the Boc protection step?

Methodological Answer:
Yield discrepancies often stem from competing side reactions (e.g., over-bromination or Boc group migration). Mitigation strategies include:

  • Kinetic Control: Lower reaction temperatures (0–5°C) and slow reagent addition to suppress side reactions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track Boc group incorporation and adjust stoichiometry dynamically .
  • Purification: Employ flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to separate Boc-protected product from di-Boc byproducts .

Advanced: What computational tools predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:
Bromine at C5 participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational workflows include:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and predict activation barriers for Pd-catalyzed coupling. The methyl group at C6 sterically hinders ortho positions, directing reactivity to C5 .
  • Docking Studies: For biological applications, molecular docking (AutoDock Vina) evaluates interactions between the bromine and target proteins (e.g., kinase binding pockets) .

Advanced: How to address discrepancies in crystallographic data vs. spectroscopic assignments?

Methodological Answer:
Conflicts between XRD and NMR often arise from dynamic effects (e.g., rotamers of the Boc group). Resolve via:

  • Variable-Temperature NMR: Identify coalescence temperatures for rotameric Boc conformers .
  • Hirshfeld Surface Analysis: Compare intermolecular interactions in XRD data to NMR-derived NOE correlations .
  • Complementary Techniques: Use IR to confirm carbonyl stretching frequencies (~1740 cm⁻¹ for Boc groups) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the Boc group under acidic/neutral conditions. Store at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves .
  • Light Sensitivity: Bromine substituents increase susceptibility to photodegradation. Use amber vials and inert atmosphere (N₂/Ar) .

Advanced: How does the methyl group at C6 influence regioselectivity in further functionalization?

Methodological Answer:
The methyl group exerts both steric and electronic effects:

  • Steric Effects: Directs electrophilic substitution (e.g., nitration) to C4 or C7 due to blocking at C6 .
  • Electronic Effects: Methyl’s +I effect increases electron density at C5, enhancing oxidative coupling reactivity .
    Case Study: In Friedel-Crafts alkylation, the methyl group suppresses competing reactions at C6, enabling selective C5 functionalization .

Advanced: What strategies validate the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varying halogen/methyl positions and test against target enzymes (e.g., cytochrome P450 isoforms) .
  • ADME Profiling: Use Caco-2 cell assays for permeability and microsomal stability tests to assess drug-likeness .
  • Crystallographic Validation: Co-crystallize with target proteins (e.g., kinases) to confirm binding modes .

Basic: What analytical techniques distinguish this compound from its positional isomers?

Methodological Answer:

  • 2D NMR: COSY and HSQC resolve coupling patterns between H5 and H6. For example, NOESY correlations between H6-methyl and H7 confirm regiochemistry .
  • XPS: Bromine’s binding energy (~70 eV) and spatial distribution in TOF-SIMS differentiate 5-bromo from 4-bromo isomers .

Advanced: How to troubleshoot low yields in transition-metal-catalyzed reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂/XPhos for Suzuki couplings or CuI/L-proline for Ullmann reactions .
  • Additives: Use silver salts (Ag₂CO₃) to scavenge bromide ions and prevent catalyst poisoning .
  • Solvent Optimization: Switch from DMF to toluene/water biphasic systems to improve phase transfer in cross-couplings .

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